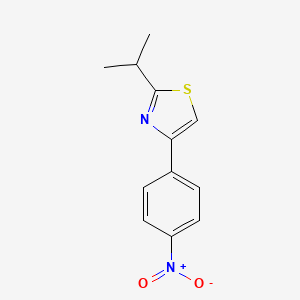

2-Isopropyl-4-(4-nitrophenyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)-2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8(2)12-13-11(7-17-12)9-3-5-10(6-4-9)14(15)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBJIEUPODKWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations of 2 Isopropyl 4 4 Nitrophenyl Thiazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT calculations have been employed to determine the optimized molecular geometry and electronic properties of 2-Isopropyl-4-(4-nitrophenyl)thiazole. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), to provide a detailed understanding of bond lengths, bond angles, and dihedral angles. materialsciencejournal.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.orgresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Predicted Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.8 |

| Global Hardness (η) | 1.85 |

| Global Softness (S) | 0.54 |

| Electronegativity (χ) | 4.65 |

| Chemical Potential (μ) | -4.65 |

| Electrophilicity Index (ω) | 5.86 |

Note: These are hypothetical values based on typical DFT calculations for similar molecules and are presented for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions among orbitals. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govgrafiati.com In this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs.

The most significant interactions are expected to involve the delocalization of lone pair electrons from the nitrogen and sulfur atoms of the thiazole (B1198619) ring into the antibonding orbitals of the adjacent π-systems of the thiazole and nitrophenyl rings. These interactions, denoted as n → π, contribute significantly to the stability of the molecule. Furthermore, π → π interactions between the thiazole and nitrophenyl rings indicate the extent of conjugation. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength.

Table 2: Predicted NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(thiazole) | π(C-C)(thiazole) | 15.2 |

| LP(1) S(thiazole) | π(C-N)(thiazole) | 8.5 |

| π(C=C)(thiazole) | π(C=C)(phenyl) | 20.7 |

| π(C=C)(phenyl) | π(N=O)(nitro) | 12.1 |

Note: These are hypothetical values based on typical NBO analyses of similar conjugated systems and are presented for illustrative purposes.

Prediction and Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction and simulation of various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netscielo.org.za The calculated chemical shifts, when compared to experimental data, can help in the definitive assignment of signals to specific protons and carbons in the molecular structure.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum, often scaled to correct for anharmonicity and basis set limitations, can be compared with the experimental FT-IR spectrum to assign vibrational modes to specific functional groups, such as the C=N and C-S stretching of the thiazole ring, and the symmetric and asymmetric stretching of the nitro group. scielo.org.zamdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. materialsciencejournal.orgresearchgate.net These calculations provide information about the wavelengths of maximum absorption (λ_max), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π). For this compound, the calculations would likely predict intense absorption bands corresponding to π → π transitions within the conjugated system.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - Thiazole H | 7.5 - 8.0 |

| ¹³C NMR | Chemical Shift (ppm) - Thiazole C-S | 115 - 120 |

| IR | Vibrational Frequency (cm⁻¹) - NO₂ stretch | 1520 (asym), 1345 (sym) |

| UV-Vis | λ_max (nm) | ~350 |

Note: These are hypothetical values based on typical spectroscopic data for similar compounds and are presented for illustrative purposes.

Analysis of Non-Covalent Interactions (NCI) and Steric Effects within the Molecular Framework

Non-covalent interactions (NCI) play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. Analysis of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, can be performed using computational tools like the Reduced Density Gradient (RDG) method. researchgate.netresearchgate.net For this compound, intramolecular hydrogen bonds may exist between the hydrogen atoms of the isopropyl group and the nitrogen or sulfur atoms of the thiazole ring. The steric bulk of the isopropyl group can also influence the dihedral angle between the thiazole and nitrophenyl rings, thereby affecting the extent of π-conjugation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map is expected to show regions of negative potential (typically colored red) localized over the electronegative oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atoms, suggesting these as sites for nucleophilic attack. The MEP map provides a clear visual representation of the molecule's reactivity landscape. researchgate.net

Conformational Analysis and Energy Landscape Exploration

The presence of the flexible isopropyl group in this compound allows for the existence of different conformers. Conformational analysis is performed to identify the most stable conformer(s) and to understand the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

The potential energy surface (PES) scan for the rotation around the bond connecting the isopropyl group to the thiazole ring and the bond connecting the thiazole ring to the nitrophenyl ring would reveal the global minimum energy conformation. This information is crucial for understanding the molecule's preferred shape in different environments and how its conformation might influence its biological activity. The results of the conformational analysis can be presented as a plot of relative energy versus the dihedral angle of rotation.

Reactivity and Chemical Transformations of the 2 Isopropyl 4 4 Nitrophenyl Thiazole Core

Chemical Stability and Degradation Pathways Under Various Conditions

While specific degradation studies on 2-isopropyl-4-(4-nitrophenyl)thiazole are not extensively documented, the stability of the molecule can be inferred from the general characteristics of related thiazole (B1198619) derivatives. Thiazole compounds are generally stable under normal ambient temperatures and storage conditions. axxence.de However, their stability is compromised by certain factors.

Conditions to Avoid:

Heat, Flames, and Sparks: Like many organic compounds, this compound is expected to be flammable, and its vapors may form explosive mixtures with air. axxence.de

Strong Oxidizing Agents: Thiazoles can be susceptible to oxidation, and contact with strong oxidizing agents should be avoided to prevent degradation. aurochemicals.com

Potential Degradation Pathways: The degradation of this compound would likely involve the cleavage of the thiazole ring under harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, or aggressive oxidation that could disrupt the aromatic system. The nitro group also presents a potential site for degradation, particularly under reductive or photolytic conditions.

Reactions Involving the Nitro Group (e.g., Reduction to Amine)

The nitro group on the phenyl ring is a versatile functional group that can undergo a variety of chemical transformations, with reduction to an amine being the most common and synthetically useful. wikipedia.org This transformation is a crucial step in the synthesis of many pharmaceutical and dye intermediates. jsynthchem.com

The reduction of the nitro group in this compound to the corresponding 4-(2-isopropylthiazol-4-yl)aniline can be achieved through several established methods:

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. wikipedia.org Typical catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with hydrogen gas as the reducing agent. wikipedia.org

Metal-Mediated Reductions: Various metals in acidic or neutral media are effective for nitro group reduction. Common systems include:

Iron in acidic media (e.g., Fe/HCl or Fe/acetic acid). wikipedia.org

Tin(II) chloride (SnCl₂). wikipedia.org

Zinc dust in the presence of ammonium chloride. wikipedia.org

Hydride Reagents: While metal hydrides like lithium aluminum hydride are generally not used for the reduction of aryl nitro compounds to anilines due to the potential for side reactions leading to azo compounds, other hydride systems have been developed. wikipedia.org For instance, sodium borohydride in the presence of transition metal complexes like Ni(PPh₃)₄ can effectively reduce nitroaromatics to amines. jsynthchem.com A combination of sodium borohydride and iron(II) chloride has also been shown to selectively reduce nitro groups in the presence of other functional groups. researchgate.net

The choice of reducing agent can be critical to ensure chemoselectivity, especially if other reducible functional groups are present in a more complex derivative of the parent molecule.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole and Phenyl Rings

The electronic properties of the thiazole and nitrophenyl rings dictate their susceptibility to substitution reactions.

Thiazole Ring: The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The position of substitution is influenced by the existing substituents. For 2-substituted thiazoles, electrophilic attack generally occurs at the C5 position. However, the presence of the bulky isopropyl group at C2 and the deactivating (by induction) yet potentially directing (by resonance) 4-nitrophenyl group at C4 makes the prediction of regioselectivity complex without experimental data.

Phenyl Ring: The 4-nitrophenyl group is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group. The nitro group is a meta-director. Therefore, any electrophilic substitution on the phenyl ring would be expected to occur at the positions meta to the nitro group (i.e., ortho to the thiazole ring), and would require harsh reaction conditions.

Conversely, the electron-deficient nature of the nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. However, the position para to the nitro group is occupied by the thiazole ring, leaving the ortho positions as potential sites for nucleophilic attack, provided a suitable leaving group is present.

Functionalization and Derivatization at the Isopropyl Substituent

The isopropyl group offers possibilities for functionalization, although these reactions are less common than modifications to the aromatic rings. The tertiary benzylic-like carbon of the isopropyl group is a potential site for free-radical reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) under photochemical or radical initiation could potentially introduce a bromine atom, which could then be displaced by a variety of nucleophiles to introduce new functional groups.

Oxidation of the isopropyl group is also a theoretical possibility, although it would likely require specific and controlled conditions to avoid degradation of the thiazole ring.

Modification of the Thiazole Ring System and its Influence on Reactivity

For instance, the introduction of electron-donating groups on the thiazole ring would be expected to increase its nucleophilicity and enhance its reactivity towards electrophiles. Conversely, the introduction of electron-withdrawing groups would decrease its reactivity towards electrophiles but could potentially open up pathways for nucleophilic attack on the thiazole ring itself.

Ring-opening reactions of the thiazole nucleus are also possible under certain conditions, such as with strong bases or reducing agents, which would lead to a complete alteration of the heterocyclic system.

Structure Activity Relationship Sar Studies of 2 Isopropyl 4 4 Nitrophenyl Thiazole Analogs

Influence of the Isopropyl Group on Molecular Recognition and Target Affinity

The isopropyl group at the 2-position of the thiazole (B1198619) ring plays a significant role in how the molecule interacts with its biological targets. While direct SAR studies on 2-Isopropyl-4-(4-nitrophenyl)thiazole are not extensively detailed in the available literature, the principles of medicinal chemistry and studies on related structures provide valuable insights. The isopropyl group is a bulky and hydrophobic substituent.

Research on other thiazole-containing polyamides, such as thiazotropsin A, has revealed that an isopropyl-substituted thiazole can be a key component for sequence-specific binding to the minor groove of DNA. nih.govnih.gov Footprinting and fluorescence melting experiments have shown that such ligands can recognize and bind to specific DNA sequences, with the bulky group contributing to the binding energy, likely through hydrophobic interactions. nih.gov It is theorized that two molecules can bind side-by-side in the minor groove, with the large size of the substituted ring causing the molecules to be staggered, allowing them to read a total of 6 base pairs. nih.gov This suggests that the isopropyl group in this compound likely contributes to target affinity through van der Waals and hydrophobic interactions within a specific binding pocket. Its size and shape can either be beneficial, by providing a better fit and increasing affinity, or detrimental, by causing steric hindrance that prevents the molecule from accessing its target site.

Role of the 4-Nitrophenyl Moiety in Modulating Biological Interactions

The 4-nitrophenyl group at the 4-position is a critical pharmacophore that significantly modulates the biological interactions of the molecule. This moiety consists of a phenyl ring substituted with a nitro group (NO₂) at the para position.

The nitro group is a strong electron-withdrawing group, which influences the electronic distribution across the entire molecule. ontosight.airesearchgate.net This electronic effect can be crucial for the molecule's ability to interact with biological targets. ontosight.ai SAR analyses have revealed that the presence of an electron-withdrawing NO₂ group at the para position of the benzene (B151609) ring attached to a thiazole moiety is often beneficial for biological activity. nih.gov The electron-withdrawing nature of the nitro group can enhance interactions with specific enzymes or receptors implicated in disease states. ontosight.ai

Furthermore, the nitro group can undergo metabolic reduction in biological systems to yield reactive intermediates, such as free radicals and Reactive Oxygen Species (ROS). ontosight.airesearchgate.net These reactive species can play a central role in modulating the drug's action. researchgate.net This property is particularly relevant in the context of antimicrobial or anticancer activity, where the generation of oxidative stress can be a mechanism of action.

Effects of Substitutions and Modifications on the Thiazole Ring on Biological Potency and Selectivity

The thiazole ring is a versatile scaffold in medicinal chemistry, and substitutions at its various positions can dramatically alter biological potency and selectivity. globalresearchonline.net The core of this compound has specific substitutions at the 2- and 4-positions, but modifications at these and other positions in analog structures provide a wealth of SAR data. Most clinically approved thiazole-containing drugs are 2,4-disubstituted derivatives. nih.gov

SAR studies on various thiazole-based compounds have demonstrated that:

Position 2: The 2-amino group is a common starting point for derivatization. Linking the 2-amino position to a substituted phenyl ring via an amide linker has been shown to be optimal for antimycobacterial activity. nih.gov

Position 4: The nature of the substituent at the 4-position is critical. In many series, a phenyl or substituted phenyl group at this position is essential for activity. nih.gov For instance, in a series of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors, electron-donating groups on the 4-phenylthiazole (B157171) moiety were well-tolerated. nih.gov

Position 5: Modifications at the 5-position have also been explored. In some series of 2-aminothiazole (B372263) derivatives, a wide range of substitutions at this position have been evaluated for their antimycobacterial potential. researchgate.net

Thiazole Nitrogen (Position 3): Substitution on the thiazole nitrogen itself can lead to significant changes in activity. In one study, changing an N-methyl group to an N-ethyl group resulted in a marked decrease in antimigration activity, while an n-propyl substitution led to a complete loss of activity, highlighting the sensitivity of this position to steric bulk. nih.gov

The following table summarizes the observed effects of various substitutions on the thiazole ring from different research studies.

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference(s) |

| Position 2 | Substituted phenyl amide | Optimal for antimycobacterial activity | nih.gov |

| Position 3 (Nitrogen) | Ethyl group (vs. Methyl) | Marked decrease in antimigration activity | nih.gov |

| Position 3 (Nitrogen) | n-Propyl group (vs. Methyl) | Complete loss of antimigration activity | nih.gov |

| Position 4 | Phenyl group with electron-donating groups | Well-tolerated for sEH/FAAH inhibition | nih.gov |

| Position 4 | p-Bromophenyl group | Increased antifungal and antituberculosis activity | nih.gov |

| Position 4 | 2-Pyridyl ring | Favorable for antimycobacterial activity | nih.gov |

Correlation Between Physicochemical Parameters and Biological Activity

The biological activity of thiazole derivatives is closely correlated with their physicochemical properties, such as lipophilicity, electronic effects, and steric factors. The field of Quantitative Structure-Activity Relationships (QSAR) aims to mathematically model this correlation, predicting the biological behavior of molecules based on their structural properties. nih.gov

Electronic Effects: The electronic nature of substituents on the aromatic rings significantly influences activity. As noted previously, the electron-withdrawing nitro group on the 4-phenyl moiety is often beneficial for activity. nih.gov Conversely, in other series, electron-donating groups have been found to be favorable. nih.gov This highlights that the optimal electronic properties are target-dependent. The addition of electron-donating groups like a methyl group to the thiazole ring can increase its basicity and nucleophilicity, whereas strong electron-withdrawing groups decrease these properties. globalresearchonline.net

Lipophilicity: This parameter, often expressed as LogP (the octanol-water partition coefficient), is vital for a drug's ability to cross cell membranes and reach its target. QSAR studies on thiazole derivatives have often identified LogP as a key descriptor for predicting biological activity. imist.maresearchgate.net A multiple regression analysis on a different class of compounds found that the variance in biological activity could be explained by changes in lipophilicity and reduction potential. nih.gov There is typically an optimal range of lipophilicity for activity; if a molecule is too hydrophilic, it may not cross membranes, and if it is too lipophilic, it may be sequestered in fatty tissues or be poorly soluble.

Development of SAR Models for Thiazole-Based Compounds Through Systematic Derivatization

To systematically explore the SAR and optimize the activity of thiazole-based compounds, researchers develop QSAR models. This involves synthesizing a series of derivatives with varied substituents and correlating their measured biological activities with calculated physicochemical descriptors. imist.maresearchgate.net

The development of a QSAR model typically follows these steps:

Data Set Generation: A series of thiazole analogs is synthesized, and their biological activity (e.g., IC₅₀) is measured. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors (topological, electronic, geometric, and physicochemical) are calculated for each analog. researchgate.net

Model Building: Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity. Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation to predict activity. imist.manih.gov

Partial Least Squares (PLS): A method suitable when there are many, often correlated, descriptors. imist.ma

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships. imist.maresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). imist.maresearchgate.net

For example, a QSAR study on thiazole derivatives as PIN1 inhibitors used descriptors like molar refractivity (MR), LogP, and the energy of the lowest unoccupied molecular orbital (ELUMO) to build MLR and ANN models. imist.maresearchgate.net The resulting models showed good statistical performance (e.g., high R² values), indicating their ability to predict the activity of new thiazole derivatives. imist.maresearchgate.net Another study on antioxidant 2-aminothiazole sulfonamides also successfully constructed MLR-based QSAR models with good predictive performance. nih.gov These models not only predict the potency of new compounds but also provide insights into the key structural features that govern their activity, thereby guiding the rational design of more effective therapeutic agents. researchgate.net

Molecular Mechanisms of Biological Interactions for 2 Isopropyl 4 4 Nitrophenyl Thiazole Derivatives

In Vitro Investigations of Antimicrobial, Anti-inflammatory, and Anticancer Potential

Research into 2-isopropyl-4-(4-nitrophenyl)thiazole has indicated its potential for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The unique chemical structure, featuring a thiazole (B1198619) ring substituted with an isopropyl group and a 4-nitrophenyl group, is thought to contribute to its interactions with biological targets. ontosight.ai Thiazole derivatives are a class of heterocyclic compounds known for their diverse pharmacological effects. ontosight.ai

Identification and Characterization of Specific Enzyme Inhibition (e.g., C. albicans lanosterol (B1674476) C14α-demethylase, InhA enzyme, tubulin polymerization)

While specific inhibitory data for this compound is not extensively detailed in the provided research, the broader class of thiazole derivatives has been shown to inhibit several key enzymes.

C. albicans lanosterol C14α-demethylase: This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), an essential part of the fungal cell membrane. Inhibition of this enzyme disrupts the membrane's integrity, leading to fungal cell death. Thiazole-containing compounds are known to target this enzyme, suggesting a potential mechanism for antifungal activity.

InhA enzyme: The enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Thiazole derivatives have been investigated as potential inhibitors of InhA, which could disrupt the bacterial cell wall formation.

Tubulin polymerization: Tubulin is a protein that assembles into microtubules, which are critical for cell division and other cellular functions. Inhibition of tubulin polymerization can halt the cell cycle and induce apoptosis (programmed cell death), making it a key target for anticancer therapies. Certain thiazole derivatives have demonstrated the ability to inhibit tubulin polymerization, suggesting a potential mechanism for their anticancer effects. nih.gov

Table 1: Examples of Enzyme Inhibition by Thiazole Derivatives

| Compound Class | Target Enzyme | Observed Effect |

|---|---|---|

| 2,4-disubstituted thiazole derivatives | Tubulin polymerization | Inhibition of tubulin assembly, leading to anticancer activity. nih.gov |

| Thiazole derivatives | C. albicans lanosterol C14α-demethylase | Antifungal activity through disruption of ergosterol biosynthesis. |

| Thiazole-based compounds | InhA enzyme (M. tuberculosis) | Potential antibacterial activity by inhibiting mycolic acid synthesis. |

Receptor Binding and Modulation Studies

Detailed receptor binding and modulation studies specifically for this compound are not extensively available in the public domain. However, the general class of thiazole derivatives has been shown to interact with various receptors implicated in disease processes. For instance, some thiazole compounds have been investigated for their ability to bind to and modulate the activity of receptors such as the estrogen receptor and the epidermal growth factor receptor (EGFR), which are often implicated in cancer. ijpsdronline.com

Cellular Pathway Perturbations and Signaling Cascades

The interaction of this compound derivatives with cellular targets can lead to the perturbation of various signaling pathways. For example, inhibition of tubulin polymerization can trigger a cascade of events leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. Similarly, the inhibition of enzymes involved in inflammation, such as cyclooxygenases (COX), can disrupt the arachidonic acid pathway, leading to a reduction in the production of pro-inflammatory mediators. researchgate.net Thiazole derivatives have been shown to affect these pathways, highlighting their potential as therapeutic agents.

Molecular Docking and Binding Affinity Analysis with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level.

Prediction of Ligand-Target Interaction Modes (Hydrogen Bonding, Hydrophobic Contacts, Pi-Pi Stacking)

Molecular docking studies of various thiazole derivatives have revealed common interaction modes with their biological targets. These interactions are crucial for the stability of the ligand-protein complex and for the biological activity of the compound.

Hydrogen Bonding: The nitrogen and sulfur atoms in the thiazole ring, as well as the nitro group in nitrophenyl derivatives, can act as hydrogen bond acceptors, forming hydrogen bonds with amino acid residues in the active site of the target protein.

Hydrophobic Contacts: The isopropyl group and the phenyl ring of this compound can engage in hydrophobic interactions with nonpolar amino acid residues of the target protein.

Pi-Pi Stacking: The aromatic thiazole and nitrophenyl rings can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket of the protein.

Estimation of Binding Energies and Docking Scores with Relevant Proteins

The binding energy and docking score are metrics used to estimate the binding affinity of a ligand to its target protein. A lower binding energy or a higher docking score generally indicates a more stable and favorable interaction. Molecular docking studies of thiazole derivatives against various protein targets have been performed to predict their binding affinities.

Table 2: Examples of Docking Scores and Binding Energies for Thiazole Derivatives with Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Predicted Binding Interactions |

|---|---|---|---|

| 5-substituted-3-((2-(4-nitrophenyl)thiazol-4-yl)imino)-1-(substituted-1-ylmethyl)indolin-2-one derivatives | Estrogen Receptor (ER) / Epidermal Growth Factor Receptor (EGFR) | -6.869 to -8.512 | Hydrogen bonding, hydrophobic interactions |

| 2,4-disubstituted thiazole derivatives | Tubulin | -13.88 | Hydrogen bonding, hydrophobic interactions, sulfur bond |

| Thiazole derivatives | Glucosamine-6-phosphate synthase | Not specified | Higher affinity for NO2 and OCH3 substituted compounds |

Characterization of Molecular Interaction Sites and Binding Hotspots

While direct experimental data on the binding of this compound to specific protein targets are limited, molecular modeling and studies on analogous compounds provide significant insights into potential interaction sites and binding hotspots. The structural motifs of the 2-isopropyl group, the central thiazole ring, and the 4-nitrophenyl group each play a distinct role in molecular recognition and binding.

Computational docking studies on various thiazole derivatives have identified key amino acid residues that are likely to form binding hotspots. For instance, in the context of anticancer activity, thiazole derivatives have been shown to interact with tubulin. One study on a 2-(isopropylamino)-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide revealed specific interactions within the tubulin binding site. The thiazole ring's sulfur atom was predicted to form a sulfur bond with asparagine (AsnB249), while an arene-H bond was observed with another asparagine residue (AsnA101). Furthermore, a hydrogen bond was identified between the ligand and a serine residue (SerA178). These interactions highlight the importance of the thiazole core and its substituents in anchoring the molecule within the binding pocket.

In the realm of antifungal activity, a derivative containing the 4-(4-nitrophenyl)thiazole core, specifically (E)-2-(2-(1-(5-Chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(4-nitrophenyl)thiazole, was docked into the active site of lanosterol 14-alpha demethylase. This study identified hydrogen bond interactions with methionine (Met509) and aromatic hydrogen bond interactions with phenylalanine (Phe506) and tyrosine (Tyr140). Additionally, a π-π stacking interaction was observed with another phenylalanine residue (Phe241), indicating the significance of aromatic and hydrophobic interactions involving the nitrophenyl group.

The following interactive table summarizes the potential interacting residues and interaction types based on studies of structurally related thiazole derivatives.

| Target Protein | Interacting Residues | Type of Interaction |

| Tubulin | AsnB249 | Sulfur Bond |

| AsnA101 | Arene-H Bond | |

| SerA178 | Hydrogen Bond | |

| Lanosterol 14-alpha demethylase | Met509 | Hydrogen Bond |

| Phe506 | Aromatic Hydrogen Bond | |

| Tyr140 | Aromatic Hydrogen Bond | |

| Phe241 | π-π Stacking |

These findings suggest that the 4-nitrophenyl group is crucial for establishing aromatic and hydrophobic interactions, while the thiazole ring and its substituents can engage in a variety of interactions, including hydrogen bonds and sulfur bonds, which collectively contribute to the binding affinity and specificity of these compounds.

Elucidation of Mechanism-of-Action at the Molecular Level

The mechanism of action for this compound derivatives can be inferred from their interactions with specific biological targets. The inhibition of key enzymes is a prominent theme in the biological activity of thiazole compounds.

Based on the interactions with tubulin, a plausible mechanism for the anticancer effects of these derivatives involves the disruption of microtubule dynamics. By binding to tubulin, these compounds can inhibit its polymerization into microtubules. This interference with the microtubule network can arrest the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. The specific bonds formed with residues like AsnB249 and SerA178 would stabilize the compound in the binding site, preventing the conformational changes required for microtubule formation.

In the context of antifungal activity, the interaction with lanosterol 14-alpha demethylase points to a mechanism that disrupts fungal cell membrane integrity. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. By binding to the active site and interacting with key residues such as Met509 and Phe241, the thiazole derivative can inhibit the enzyme's function. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and leading to cell death.

Furthermore, studies on other thiazole derivatives have demonstrated inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. Although not directly studied for this compound, this suggests a potential anti-inflammatory mechanism through the modulation of prostaglandin (B15479496) and leukotriene synthesis. Similarly, the inhibition of bacterial enzymes such as undecaprenyl diphosphate (B83284) synthase (UPPS) by thiazole aminoguanidines suggests a possible antibacterial mechanism by interfering with bacterial cell wall synthesis.

Emerging Research Perspectives and Future Directions for 2 Isopropyl 4 4 Nitrophenyl Thiazole

Development of Advanced Synthetic Strategies for Complex and High-Diversity Derivatives

The future exploration of 2-Isopropyl-4-(4-nitrophenyl)thiazole will necessitate the development of advanced synthetic strategies to generate a wide array of structurally complex derivatives. Traditional synthetic routes, such as the Hantzsch thiazole (B1198619) synthesis, provide a fundamental framework, but next-generation approaches are required to build libraries of compounds with high diversity for extensive structure-activity relationship (SAR) studies. tandfonline.comanalytik.news

Diversity-Oriented Synthesis (DOS): This strategy aims to create collections of structurally diverse small molecules, which is crucial for screening against a wide range of biological targets. cam.ac.uk Applying DOS principles would involve modifying the core this compound structure at its three main substitution points: the isopropyl group, the nitrophenyl ring, and the C5 position of the thiazole ring. This allows for a systematic exploration of chemical space around the core scaffold. nih.govfrontiersin.org

Combinatorial Chemistry and Automated Synthesis: The use of combinatorial chemistry, both in solution and on solid-phase, can accelerate the creation of large libraries of derivatives. nih.govnih.gov Automated synthesizers can facilitate high-throughput production, enabling the rapid generation of analogues for screening. nih.gov For instance, a library could be generated by reacting various α-haloketones with different N-substituted thioamides, a modification of the classic Hantzsch synthesis, to introduce diversity at the C4 and C2 positions of the thiazole ring. tandfonline.com

Modern Synthetic Methodologies: Advanced techniques like multi-component reactions (MCRs) and regioselective C-H activation offer efficient pathways to functionalized thiazoles. rsc.orgbenthamdirect.com MCRs allow for the assembly of complex molecules in a single step from three or more reactants, increasing efficiency and reducing waste. benthamdirect.com C-H activation strategies could enable the direct functionalization of the thiazole or phenyl rings, providing access to novel derivatives that are difficult to obtain through traditional methods. rsc.org

| Synthetic Strategy | Description | Potential Application for this compound |

| Diversity-Oriented Synthesis (DOS) | Efficiently generates structurally diverse molecules to explore broad areas of chemical space. cam.ac.uk | Creation of a library with varied scaffolds based on the thiazole core to identify novel biological activities. |

| Combinatorial Chemistry | Systematically produces a large number of different but structurally related molecules. nih.govacs.org | Rapid generation of analogues by varying substituents on the isopropyl and nitrophenyl groups. |

| Multi-Component Reactions (MCRs) | Combines three or more starting materials in a single reaction to form a complex product. benthamdirect.com | One-pot synthesis of novel derivatives, improving efficiency and atom economy. |

| C-H Functionalization | Directly converts carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. rsc.org | Late-stage modification of the core structure to introduce new functional groups without de novo synthesis. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the speed and accuracy of compound design and activity prediction. nih.govspringernature.com For this compound, these computational tools can guide the synthesis of new derivatives with improved potency and optimized pharmacokinetic properties.

Predictive Modeling: ML algorithms can be trained on large datasets of known thiazole derivatives and their biological activities to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models can then predict the potential biological activity of novel, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.net Tree-based methods like random forest have shown superior performance in predicting bioactivity for heterocyclic compounds. researchgate.net

ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can predict these properties early in the design phase, helping to eliminate compounds likely to fail in later stages and focusing resources on candidates with favorable drug-like profiles. springernature.commdpi.com

Exploration of Novel Biological Targets for Thiazole-Based Scaffolds

The thiazole ring is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. fabad.org.trnih.gov While the specific targets of this compound are not yet fully elucidated, research on related compounds suggests several promising avenues for investigation.

Enzyme Inhibition: Thiazole derivatives have demonstrated inhibitory activity against numerous enzymes implicated in various diseases. Future research could screen this compound and its derivatives against targets such as:

Kinases: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in cancer therapy, and some thiazole derivatives have shown potent inhibitory activity. mdpi.com

Cyclooxygenases (COX): As key enzymes in inflammation, COX-1 and COX-2 are important targets for anti-inflammatory drugs, and thiazole carboxamides have been identified as inhibitors. acs.org

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for Alzheimer's disease treatment, and various thiazole derivatives have shown inhibitory potential. nih.govacs.org

Other Enzymes: Other potential targets include Pin1 (cancer), carbonic anhydrases (various pathologies), and tubulin (cancer). nih.govnih.govnih.gov

The table below summarizes the inhibitory activities of various thiazole derivatives against different enzyme targets, suggesting potential areas for screening this compound.

| Target Enzyme | Disease Area | Example Thiazole Derivative Class | Reported Activity (IC₅₀) |

| VEGFR-2 | Cancer | Benzylidene hydrazinyl-thiazolones | 0.15 µM mdpi.com |

| COX-2 | Inflammation | Thiazole carboxamides | 0.191 µM acs.org |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | 2-amino-4-arylthiazoles | 0.129 µM nih.gov |

| Pin1 | Cancer | Thiazole-4-oxalic acids | 5.38 µM nih.gov |

| Tubulin Polymerization | Cancer | 4-(trimethoxyphenyl)thiazoles | 2.00 µM nih.gov |

Application of Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring

Understanding how a molecule interacts with its biological target is fundamental to drug design. Advanced spectroscopic techniques allow for the real-time, label-free monitoring of these interactions, providing crucial data on binding kinetics and affinity.

Surface Plasmon Resonance (SPR): SPR is a highly sensitive optical technique for studying biomolecular interactions. nih.govnih.gov In a potential experiment, a target protein could be immobilized on a sensor chip, and a solution containing this compound would be passed over it. The SPR instrument would detect changes in the refractive index upon binding, providing real-time data on association and dissociation rates (a sensogram), from which kinetic constants can be derived. nih.govresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for studying molecular interactions at the atomic level. omicsonline.org Techniques like chemical shift perturbation and saturation transfer difference (STD) NMR can identify the specific parts of the small molecule and the protein that are involved in the binding event. nih.govresearchgate.net Furthermore, low-field NMR spectroscopy is emerging as a tool for real-time monitoring of chemical reactions, such as the synthesis of thiazoles, which can be adapted for process optimization and quality control. analytik.news

Multidisciplinary Approaches in Thiazole Research: Bridging Chemical Synthesis, Computational Biology, and In Vitro Studies

The future of drug discovery for compounds like this compound lies in a tightly integrated, multidisciplinary approach. This workflow combines the strengths of chemical synthesis, computational biology, and experimental biology to create a synergistic and efficient research pipeline. nih.govrsc.org

A typical workflow would begin with computational studies , where AI and molecular docking are used to design a focused library of derivatives predicted to have high affinity for a specific target. nih.gov These in silico hits then guide the chemical synthesis phase, where advanced strategies like DOS or combinatorial synthesis are employed to create the prioritized compounds. nih.gov Finally, the synthesized molecules undergo in vitro studies , where their biological activity is tested through enzymatic assays and cell-based experiments. mdpi.com The experimental results are then fed back into the computational models to refine their predictive power, creating an iterative cycle of design, synthesis, and testing that accelerates the journey from a lead compound to a potential drug candidate. This integrated approach has been successfully applied to the study of numerous thiazole derivatives, demonstrating its power in identifying potent antimicrobial and anticancer agents. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Isopropyl-4-(4-nitrophenyl)thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of α-haloketones with thioureas or through Hantzsch thiazole synthesis. For example, analogous nitro-substituted thiazoles are synthesized by reacting 4-nitrobenzaldehyde derivatives with thiourea in the presence of iodine or bromine as cyclizing agents . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., iodine or p-toluenesulfonic acid) to improve yield. Monitoring via TLC and recrystallization in ethanol enhances purity .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : The thiazole proton appears as a singlet at δ 7.6–8.0 ppm, while the isopropyl group shows a septet (δ 3.1–3.5 ppm) and doublet (δ 1.2–1.4 ppm) .

- IR Spectroscopy : Confirm nitrophenyl C-NO₂ stretches at 1341 cm⁻¹ (symmetric) and 1509 cm⁻¹ (asymmetric) .

- Mass Spectrometry : Look for molecular ion peaks at m/z ≈ 250 (exact mass depends on isotopic pattern) and fragmentation patterns (e.g., NO₂ loss) .

- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What analytical techniques are suitable for studying the stability and degradation pathways of this compound under various conditions?

- Methodological Answer :

- HPLC-MS : Monitor degradation products in accelerated stability studies (40°C/75% RH for 6 months) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C for nitro group stability) .

- Electron Impact Mass Spectrometry : Identify fragmentation pathways, such as NO₂ radical elimination (m/z ≈ 46 loss) or thiazole ring cleavage to phenoxythiirene derivatives .

Q. How does the presence of the 4-nitrophenyl group influence the electronic properties and reactivity of the thiazole ring?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculations reveal nitro group electron-withdrawing effects, reducing electron density on the thiazole ring (Hammett σₚ⁺ ≈ 1.25) and enhancing electrophilic substitution reactivity .

- NMR Chemical Shifts : Downfield shifts in thiazole protons (δ >7.5 ppm) confirm conjugation with the nitro group .

Q. What in vitro models are appropriate for evaluating the anticancer activity of this compound, particularly regarding tumor-associated macrophage (TAM) polarization?

- Methodological Answer :

- Co-Culture Models : Use THP-1-derived macrophages and HepG2 hepatocellular carcinoma (HCC) cells to assess M2 polarization inhibition. Measure IL-10 and TGF-β secretion via ELISA .

- Flow Cytometry : Quantify M2 markers (CD206, CD163) in TAMs post-treatment .

- Transcriptomic Analysis : Evaluate STAT3/STAT6 pathway inhibition via qPCR or RNA-seq .

Q. How can computational methods aid in predicting the binding affinity of this compound to biological targets like TAM receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with Axl receptor tyrosine kinase (PDB ID: 4Y0P). Focus on nitro group hydrogen bonding and thiazole π-π stacking with hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with SPR or ITC binding assays .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., isopropyl vs. methyl groups) and test in standardized assays (e.g., HCC cell viability) .

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for variables like cell line (HepG2 vs. Huh7) and TAM polarization protocols .

- Dose-Response Curves : Use Hill slope analysis to distinguish specific target effects from off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.